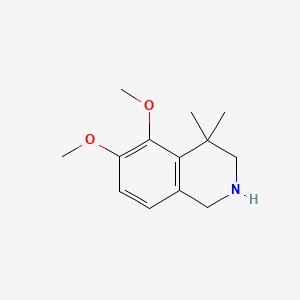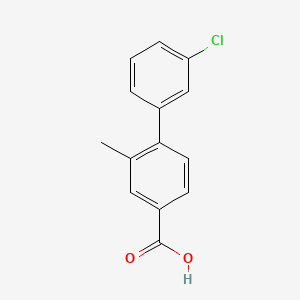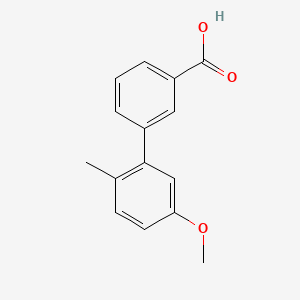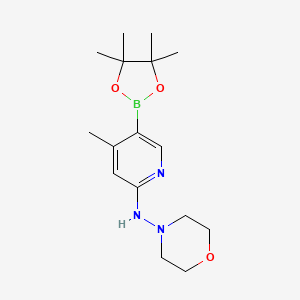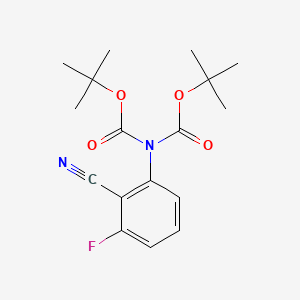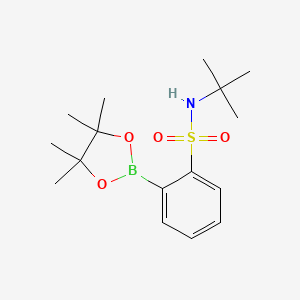
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” is a type of boronic acid that has a molecular formula of C8H5BF3NO2 . It is used as a precursor in the synthesis of biologically active compounds .
Synthesis Analysis
The synthesis of “(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” involves several steps. The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of boronic acids . This reaction involves the use of a palladium catalyst and an organoboron reagent .
Molecular Structure Analysis
The molecular structure of “(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy . The introduction of the -OCF3 group influences the acidity, depending on the position of a substituent .
Chemical Reactions Analysis
“(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” can participate in various chemical reactions. For example, it can be used in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid” are influenced by the presence of the -OCF3 group. This group increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Applications De Recherche Scientifique
- Application : Researchers have used this compound to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
Suzuki–Miyaura Cross-Coupling Reactions: :
Liquid Crystalline Materials
Suzuki Coupling for Heterocyclic Synthesis
Mécanisme D'action
Target of Action
The primary target of (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In transmetalation, the organoboron compound, such as (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid, transfers its organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction is crucial for forming carbon-carbon bonds, a fundamental process in organic synthesis . The compound’s role in this reaction can influence the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse chemical reactions and biological processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the conditions of its environment .
Propriétés
IUPAC Name |
[3-cyano-5-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJAWCWPRYNDDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718338 |
Source


|
| Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-5-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
1212021-62-9 |
Source


|
| Record name | [3-Cyano-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

